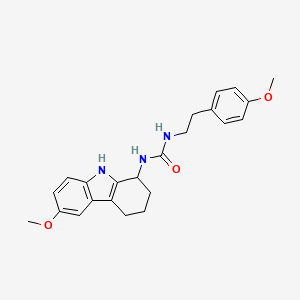![molecular formula C16H20ClN5O3S B10989427 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B10989427.png)
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure consists of a benzene ring (benzamide) with a chlorine atom (2-chloro) attached.
- The benzamide group contains a thiazolidin-2-one ring (1,1-dioxido-1,2-thiazinan-2-yl).
- The triazole moiety (3-(propan-2-yl)-1H-1,2,4-triazol-5-yl) is connected to the benzene ring.
- Overall, it combines aromatic, heterocyclic, and amide functionalities.
准备方法
- Transition-metal-free synthesis:
- Industrial production methods may involve variations of this synthetic route.
化学反应分析
- Reactions:
- It can undergo various transformations, including oxidation, reduction, and substitution.
- Common reagents: Elemental sulfur, CO2, and arylamines.
- Major products: Thiazolidin-2-ones and 1,3-thiazinan-2-ones.
- Note: Detailed reaction mechanisms are beyond the scope of this article.
科学研究应用
- Chemistry:
- Building block for designing novel compounds.
- Scaffold for drug discovery.
- Biology and Medicine:
- Potential bioactive properties due to its unique structure.
- Investigated as antiviral, antibacterial, or antifungal agents.
- Industry:
- Used in materials science or as intermediates for other chemicals.
作用机制
- Specific targets and pathways remain an active area of research.
- Likely interacts with cellular receptors or enzymes due to its diverse functional groups.
相似化合物的比较
- Similar compounds:
- Explore other analogs for further comparison.
4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid: (CAS: 927996-03-0) shares some structural features.
Remember that this compound’s applications and properties continue to evolve as scientific knowledge advances
属性
分子式 |
C16H20ClN5O3S |
|---|---|
分子量 |
397.9 g/mol |
IUPAC 名称 |
2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)benzamide |
InChI |
InChI=1S/C16H20ClN5O3S/c1-10(2)14-18-16(21-20-14)19-15(23)12-6-5-11(9-13(12)17)22-7-3-4-8-26(22,24)25/h5-6,9-10H,3-4,7-8H2,1-2H3,(H2,18,19,20,21,23) |
InChI 键 |
DCMCIPJKBYKCIW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC(=NN1)NC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10989346.png)
![N-(4-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B10989357.png)

![1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10989372.png)
![methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate](/img/structure/B10989374.png)

![4-{[(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzamide](/img/structure/B10989378.png)

![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10989388.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10989389.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4-(1H-pyrrol-1-YL)-1-butanone](/img/structure/B10989393.png)
![6-(thiophen-2-yl)-2-[4-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one](/img/structure/B10989413.png)
![trans-4-[({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B10989421.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide](/img/structure/B10989426.png)
